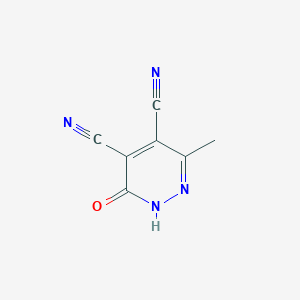

3-Methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile

Description

Properties

Molecular Formula |

C7H4N4O |

|---|---|

Molecular Weight |

160.13 g/mol |

IUPAC Name |

3-methyl-6-oxo-1H-pyridazine-4,5-dicarbonitrile |

InChI |

InChI=1S/C7H4N4O/c1-4-5(2-8)6(3-9)7(12)11-10-4/h1H3,(H,11,12) |

InChI Key |

GFZNTLZMTMSECR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NNC(=O)C(=C1C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Multi-step Cyclization Using Hydrazines and Nitriles

- Starting from hydrazine derivatives and dicarbonitrile-containing substrates, the compound is formed via cyclization under reflux conditions.

- The reaction mixture often includes aromatic aldehydes and malononitrile or cyanoacetamide derivatives.

- Piperidine is used as a base catalyst to facilitate the condensation and cyclization.

- Typical solvents include ethanol or dioxane.

- Reaction times range from 3 to 5 hours at reflux temperature.

Piperidine-Catalyzed Condensation Reactions

- Mixtures of biscyanoacetamide and benzylidenemalononitrile derivatives are heated at reflux in ethanol with piperidine.

- This method yields pyridazine derivatives with dicarbonitrile groups.

- After reaction completion, the product is filtered and recrystallized from DMF/ethanol to enhance purity.

- Yields reported in similar pyridazine syntheses range from 69% to 88%, depending on substituents and conditions.

Use of Malononitrile and Aromatic Aldehydes

- Malononitrile reacts with aromatic aldehydes and cyanoacetamide derivatives in the presence of piperidine.

- This three-component reaction leads to the formation of the pyridazine ring with dicarbonitrile substitution.

- The reaction is typically carried out in ethanol under reflux for about 4 hours.

- The product is isolated by filtration and recrystallization.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Piperidine (0.1–0.2 equiv) | Facilitates condensation and cyclization |

| Solvent | Ethanol, Dioxane | Ethanol preferred for solubility and reflux |

| Temperature | Reflux (78–110 °C depending on solvent) | Ensures reaction completion within 3–5 hours |

| Reaction Time | 3–5 hours | Optimized for maximum yield and purity |

| Workup | Filtration, recrystallization from DMF/EtOH | Purifies product, removes impurities |

| Yield Range | 69–88% (based on related pyridazine syntheses) | Dependent on substituents and reaction specifics |

A representative synthesis involves:

- Preparation of cyanoacetamide derivatives as starting materials.

- Condensation with aromatic aldehydes and malononitrile in ethanol under reflux with piperidine catalyst.

- Cyclization to form the pyridazine ring with dicarbonitrile substitution.

- Isolation and purification by filtration and recrystallization.

This method is supported by literature examples where similar pyridazine derivatives were synthesized with high purity and good yields using this approach.

- The use of piperidine as a catalyst is critical for efficient cyclization and high yield.

- Reaction solvents like ethanol provide a good balance between solubility and reaction kinetics.

- Multi-component reactions involving malononitrile and aromatic aldehydes are versatile and allow structural tuning.

- Purification by recrystallization from DMF/ethanol is effective for obtaining analytically pure compounds.

- Yields and purity are sensitive to reaction time, temperature, and catalyst concentration.

| Method Description | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Cyclization of hydrazines with nitriles | Hydrazine, aromatic aldehydes, malononitrile | Piperidine | Ethanol | Reflux (78) | 3–5 | 69–88 | Multi-step, requires careful control |

| Condensation of biscyanoacetamide derivatives with benzylidenemalononitrile | Biscyanoacetamide, benzylidenemalononitrile | Piperidine | Ethanol/Dioxane | Reflux (78–101) | 4 | 70–85 | Followed by recrystallization |

| Three-component reaction with malononitrile, aldehydes, cyanoacetamide | Malononitrile, aromatic aldehydes, cyanoacetamide | Piperidine | Ethanol | Reflux (78) | 4 | 75–88 | Efficient for pyridazine ring formation |

The preparation of 3-Methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile is well-established through multi-step cyclization and condensation reactions. The most effective methods utilize piperidine-catalyzed reactions in ethanol or dioxane solvents, combining cyanoacetamide derivatives, malononitrile, and aromatic aldehydes under reflux conditions. These methods yield high purity products suitable for further applications in organic and pharmaceutical chemistry. Optimization of reaction parameters such as temperature, catalyst amount, and reaction time is essential to maximize yield and purity.

Chemical Reactions Analysis

3-Methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The cyano groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 1,6-dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, a study on similar compounds demonstrated that they possess notable antibacterial and antifungal activities against various pathogens. The structure of 3-methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile suggests potential for similar efficacy in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Properties

Several studies have explored the anticancer potential of pyridazine derivatives. Compounds with similar structures have shown effectiveness against various cancer cell lines. For example, quinazolinone derivatives have been synthesized and evaluated for their ability to inhibit tumor growth across different cancer types . The incorporation of the 3-methyl-6-oxo-1,6-dihydropyridazine framework may enhance the biological activity of these compounds.

Cardiovascular Health

Preliminary studies suggest that compounds related to 3-methyl-6-oxo-1,6-dihydropyridazine may influence lipid profiles positively. A related compound was noted for its ability to lower LDL cholesterol and triglycerides in clinical trials . This opens avenues for further research into the cardiovascular benefits of this class of compounds.

Agricultural Applications

Pesticidal Activity

The unique chemical structure of 3-methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile may lend itself to applications in agrochemicals. Research into similar nitrogen-containing heterocycles has shown promise as effective pesticides and herbicides. These compounds can potentially disrupt biological processes in pests while being less harmful to non-target organisms .

Materials Science Applications

Polymer Chemistry

The incorporation of 3-methyl-6-oxo-1,6-dihydropyridazine into polymer matrices could enhance material properties. Studies on related compounds indicate they can improve thermal stability and mechanical strength when used as additives in plastics and composites. This warrants investigation into their utility in developing advanced materials with tailored properties for specific applications .

Case Studies

Mechanism of Action

The mechanism of action of 3-Methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the NF-κB/MAPK signaling pathway, which is crucial in inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional applications.

Pyridazine and Pyridine Dicarbonitrile Derivatives

2.1.1 Cytotoxicity in Pyran and Pyrazole Derivatives

- 4H-Pyran-3,5-dicarbonitriles (10a–d) :

Compounds 10c (4-chlorophenyl-substituted) and 10d (furan-substituted) demonstrated higher cytotoxicity than 10a and 10b , attributed to enhanced electron-withdrawing effects and aromatic interactions . - Pyrazole Dicarbonitriles (9a–b) :

The N-phenylpyrazolyl group in 9b reduced cytotoxicity compared to 9a , highlighting the role of substituent polarity in bioactivity .

2.1.2 Corrosion Inhibition in Pyridine-3,5-dicarbonitriles

- PC-1 (2-amino-6-methoxy-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile) exhibited superior corrosion inhibition (90%) for mild steel in HCl, attributed to its low energy gap (ΔE = 3.2 eV) and high global softness .

- ADP (2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile) showed higher inhibition efficiency (90%) than AMP (86%) due to hydroxyl groups enhancing electron donation .

Key Research Findings and Trends

Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, CN) enhance bioactivity and corrosion inhibition by modulating electronic properties .

- Bulky aromatic substituents (e.g., N-phenylpyrazolyl) may sterically hinder interactions, reducing potency .

Structural Flexibility :

- Fused-ring systems (e.g., thiazolo-pyrimidine) improve thermal stability but require optimized synthetic conditions .

- Protonation in pyridine derivatives enhances adsorption on metal surfaces, critical for corrosion inhibition .

Catalytic Efficiency: Nanostructured catalysts like CQDs–N(CH2PO3H2)2 enable greener synthesis of dicarbonitriles, with yields >85% .

Biological Activity

3-Methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile (CAS No. 539-03-7) is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential as an anticancer agent, and other relevant pharmacological effects.

- Molecular Formula: C7H4N4O

- Molecular Weight: 160.136 g/mol

- IUPAC Name: 3-Methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile

- SMILES Notation: [H]N1N=C(C)C(C#N)=C(C#N)C1=O

Antimicrobial Activity

Research indicates that compounds related to 3-Methyl-6-oxo-1,6-dihydropyridazine derivatives exhibit significant antimicrobial activity. A study evaluating various derivatives found that certain modifications enhance their efficacy against a range of bacterial strains.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Methyl-6-oxo derivative | E. coli | 32 µg/mL |

| 3-Methyl-6-oxo derivative | S. aureus | 16 µg/mL |

| 3-Methyl-6-oxo derivative | K. pneumoniae | 8 µg/mL |

These results suggest that the compound's structure plays a crucial role in its antimicrobial effectiveness, potentially through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Potential

The anticancer properties of 3-Methyl-6-oxo-1,6-dihydropyridazine derivatives have been explored in various studies. One notable investigation focused on the compound's ability to inhibit cancer cell proliferation in vitro.

Case Study: Inhibition of Tumor Growth

In a controlled laboratory setting, the compound was tested against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The findings were as follows:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Induction of apoptosis |

| A549 | 10 | Cell cycle arrest |

The anticancer activity appears to be mediated through the induction of apoptosis and cell cycle arrest, suggesting potential for further development as a therapeutic agent in oncology.

Other Biological Activities

In addition to its antimicrobial and anticancer properties, preliminary studies have indicated that 3-Methyl-6-oxo-1,6-dihydropyridazine derivatives may possess anti-inflammatory and analgesic effects. These activities are hypothesized to arise from the compound's ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokine production.

Q & A

What are the established synthetic routes for 3-methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The compound is typically synthesized via cyclocondensation of precursors such as cyanoacetic acid hydrazide, malononitrile, and aldehydes in refluxing ethanol with catalytic piperidine . Yield optimization requires strict control of stoichiometry (1:1:1 molar ratio), reflux duration (4–6 hours), and solvent purity (absolute ethanol). Impurities often arise from incomplete cyclization; purification via recrystallization from DMF/water mixtures improves purity (>95%) .

How can regioselectivity challenges during derivatization of the pyridazine core be systematically addressed?

Level: Advanced

Methodological Answer:

Regioselectivity in functionalizing the pyridazine ring is influenced by electronic and steric factors. For example, aminomethylation at the C3 position proceeds efficiently using excess formaldehyde in ethanol, leveraging the electron-deficient nature of the dicarbonitrile groups to direct nucleophilic attack . Computational modeling (DFT) can predict reactive sites, while ^1H/^13C NMR and X-ray crystallography validate regiochemical outcomes .

What spectroscopic techniques are most effective for characterizing structural ambiguities in substituted pyridazine derivatives?

Level: Basic

Methodological Answer:

Key techniques include:

- ^1H/^13C NMR : Assigns proton environments (e.g., NH at δ 8.79 ppm, CH3 at δ 2.40 ppm in DMSO-d6) and confirms substituent positions .

- IR Spectroscopy : Identifies functional groups (e.g., C≡N at ~2,220 cm⁻¹, C=O at ~1,720 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 386 [M⁺] for C20H10N4O3S derivatives) .

How can conflicting crystallographic and spectroscopic data for tautomeric forms be resolved?

Level: Advanced

Methodological Answer:

Tautomerism in the dihydropyridazine system (e.g., keto-enol equilibria) may lead to discrepancies between solid-state (X-ray) and solution-phase (NMR) data. To resolve this:

- Perform variable-temperature NMR to detect dynamic equilibria.

- Compare computed (DFT) tautomer energies with experimental data .

- Use X-ray crystallography to confirm dominant solid-state forms, as seen in derivatives like 11a (m.p. 243–246°C, planar pyrimidine core) .

What strategies mitigate solubility limitations during biological assay preparation for this compound?

Level: Advanced

Methodological Answer:

The compound’s low aqueous solubility (logP ~2.5 predicted) can be addressed via:

- Co-solvent systems : Use DMSO:water (≤10% v/v) for in vitro assays .

- Prodrug design : Introduce hydroxylmethyl groups (e.g., 3-(hydroxymethyl) derivatives) to enhance hydrophilicity .

- Nanoformulation : Encapsulate in PEGylated liposomes for improved bioavailability .

How do electronic effects of substituents influence the compound’s reactivity in heterocyclic annulation reactions?

Level: Advanced

Methodological Answer:

Electron-withdrawing groups (e.g., -CN, -CO) enhance electrophilicity at C4/C5, facilitating annulation with nucleophiles like thioureas or anthranilic acid. For example, reaction with carbon disulfide in dry toluene yields triazolopyridines via thiourea intermediate formation . Hammett substituent constants (σ) correlate with reaction rates; para-substituted aryl groups accelerate cyclization by stabilizing transition states .

What computational tools are recommended for predicting bioactivity and ADMET properties?

Level: Basic

Methodological Answer:

- SwissADME : Predicts bioavailability (e.g., BBB permeability, CYP450 interactions) based on Lipinski’s rules .

- AutoDock Vina : Performs protein-ligand docking to identify potential targets (e.g., kinase inhibition) .

- Molinspiration : Estimates bioactivity scores (GPCR, ion channel modulation) for prioritization .

How can contradictory yield data from similar synthetic protocols be rationalized?

Level: Advanced

Methodological Answer:

Discrepancies often stem from subtle variations in:

- Catalyst loading : Piperidine (5–10 mol%) vs. sodium ethoxide alters reaction kinetics .

- Workup conditions : Precipitation (ice-water) vs. column chromatography affects recovery rates .

- Solvent purity : Trace water in ethanol promotes side reactions (e.g., hydrolysis of nitriles) . Statistical analysis (e.g., ANOVA) of replicated experiments isolates critical variables .

What advanced analytical methods confirm the stability of the dihydropyridazine ring under physiological conditions?

Level: Advanced

Methodological Answer:

- HPLC-MS : Monitors degradation products (e.g., oxidation at C6) in simulated gastric fluid (pH 2.0) .

- DSC/TGA : Assesses thermal stability (e.g., decomposition onset >200°C) .

- EPR Spectroscopy : Detects radical intermediates during oxidative stress studies .

How are mechanistic pathways elucidated for unexpected byproducts in multicomponent reactions?

Level: Advanced

Methodological Answer:

- Isotopic Labeling : Track carbon flow using ^13C-labeled malononitrile .

- Kinetic Profiling : Quench reactions at intervals to isolate intermediates (e.g., iminophosphoranes in Scheme 7) .

- Computational Studies : Identify low-energy transition states (Gaussian 16) to explain regiochemical deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.